molecular formula C8H14O3 B13933549 (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate

(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate

Cat. No.: B13933549
M. Wt: 158.19 g/mol
InChI Key: PEOQPQHZHDFVIL-RNFRBKRXSA-N
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Description

(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is a chiral compound with a specific stereochemistry It is an ester derivative of 3-hydroxycyclopentanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of (1R,3R)-3-hydroxycyclopentanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: (1R,3R)-ethyl 3-oxocyclopentanecarboxylate.

    Reduction: (1R,3R)-ethyl 3-hydroxycyclopentanol.

    Substitution: (1R,3R)-ethyl 3-chlorocyclopentanecarboxylate.

Scientific Research Applications

(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-hydroxycyclopentanecarboxylic acid: The parent acid of the ester.

    (1R,3R)-3-hydroxycyclopentanecarboxylic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.

Uniqueness

(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group. This structural feature can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

PEOQPQHZHDFVIL-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](C1)O

Canonical SMILES

CCOC(=O)C1CCC(C1)O

Origin of Product

United States

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